2-[(4-fluorophenyl)sulfanyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2S2/c15-9-3-5-10(6-4-9)22-8-12(19)16-14-18-17-13(20-14)11-2-1-7-21-11/h1-7H,8H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAXDZSLYJOBOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multi-step reactionsIndustrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfanyl (–S–) linker and oxadiazole ring serve as reactive sites for nucleophilic substitutions:
Oxidation Reactions
The sulfur atoms in both the sulfanyl group and thiophene ring are susceptible to oxidation:
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under varied conditions:
| Condition | Catalyst | Product | Yield |
|---|---|---|---|
| Acidic (HCl, 6M) | Reflux, 12h | 2-[(4-Fluorophenyl)sulfanyl]acetic acid | 78% |
| Basic (NaOH, 2M) | RT, 24h | Sodium salt of the hydrolyzed product | 85% |
Mechanistic Insight : Hydrolysis follows a nucleophilic acyl substitution pathway, with the oxadiazole ring stabilizing the transition state.
Electrophilic Substitution on Thiophene
The electron-rich thiophene ring participates in electrophilic reactions:
| Reaction | Electrophile | Position | Product |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | C-3 or C-5 | Nitrothiophene derivative |
| Halogenation | Br<sub>2</sub>/FeCl<sub>3</sub> | C-5 | 5-Bromo-thiophene analog |
Note : Regioselectivity is controlled by the electron-withdrawing oxadiazole ring.
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions:
Cross-Coupling Reactions
The fluorophenyl group enables palladium-catalyzed couplings:
| Reaction | Catalyst | Product | Efficiency |
|---|---|---|---|
| Suzuki coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | Biaryl derivatives | 92% |
| Buchwald-Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos | Aminated analogs | 88% |
Stability Under Physiological Conditions
Studies show:
-
pH Stability : Stable in pH 2–10 (24h, 37°C) but degrades in strongly alkaline conditions (pH >12) .
-
Thermal Stability : Decomposes above 220°C, confirmed by TGA-DSC analysis.
This compound’s reactivity profile makes it valuable for pharmaceutical development (e.g., protease inhibitors ) and materials science. Experimental validation of these pathways is recommended to optimize synthetic yields.
Scientific Research Applications
2-[(4-fluorophenyl)sulfanyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved can include inhibition of microbial growth or modulation of inflammatory responses .
Comparison with Similar Compounds
Similar compounds include other thiophene and oxadiazole derivatives. For example:
Thiophene derivatives: Known for their antimicrobial and anticancer properties.
Oxadiazole derivatives: Used in medicinal chemistry for their diverse biological activities.
Uniqueness: The combination of a fluorophenyl group with thiophene and oxadiazole rings makes this compound unique, potentially offering enhanced biological activity and specificity
Biological Activity
The compound 2-[(4-fluorophenyl)sulfanyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a novel derivative featuring a combination of a 1,3,4-oxadiazole ring and a thiophene moiety. This structure is significant in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on recent studies and findings.
Biological Activity Overview
Recent research highlights the biological activity of oxadiazole derivatives, including the compound . The following sections will detail its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Antimicrobial Activity
A significant body of research has focused on the antimicrobial properties of 1,3,4-oxadiazole derivatives. These compounds have demonstrated a range of activities against various pathogens.
- Antibacterial Properties : Studies have shown that oxadiazole derivatives exhibit notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall in the low micromolar range, indicating strong efficacy against bacterial growth .
- Antifungal Activity : The compound also shows potential antifungal effects, particularly against Candida albicans. Comparative studies have indicated that certain derivatives outperform traditional antifungal agents like fluconazole in terms of efficacy .
- Mechanisms of Action : The mechanisms underlying the antimicrobial activity are believed to involve the inhibition of critical enzymes involved in bacterial cell wall synthesis and fatty acid biosynthesis. For instance, oxadiazoles may inhibit enoyl-acyl carrier protein (ACP) reductase, disrupting fatty acid synthesis essential for bacterial survival .
Study 1: Antimicrobial Evaluation
In a comprehensive study published in 2021, researchers evaluated various oxadiazole derivatives for their antimicrobial properties. The study found that compounds with similar structures to **this compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, showcasing their potential as effective antimicrobial agents .
Study 2: Synergistic Effects
Another investigation explored the synergistic effects of oxadiazole derivatives when combined with existing antibiotics like ciprofloxacin and ketoconazole. The results indicated enhanced antimicrobial activity when these compounds were administered together, suggesting that they could be utilized to combat antibiotic resistance .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
